Cas no 877130-28-4 (Filibuvir)

Filibuvir structure
Filibuvir structure
Product Name:Filibuvir
CAS-Nr.:877130-28-4
MF:C29H37N5O3
MW:503.635786771774
CID:69223
PubChem ID:54708673
Update Time:2024-10-26

Filibuvir Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
    • (2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one
    • 2H-PYRAN-2-ONE, 6-CYCLOPENTYL-6-[2-(2,6-DIETHYL-4-PYRIDINYL)ETHYL]-3-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL...
    • Filibuvir
    • (R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydro-2H-pyran-2-one
    • 198J479Y2L
    • Filibuvir [USAN:INN]
    • 3frz
    • 6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)methyl)-4-h
    • (6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one (ACI)
    • PF 00868554
    • Filibuvir (USAN/INN)
    • AKOS030532566
    • CS-0002461
    • (6R)-6-CYCLOPENTYL-6-(2-(2,6-DIETHYLPYRIDIN-4-YL)ETHYL)-3-((5,7-DIMETHYL(1,2,4)TRIAZOLO(1,5- A)PYRIMIDIN-2-YL)METHYL)-4-HYDROXY-5,6-DIHYDRO-2H-PYRAN-2-ONE
    • HY-10118
    • G13864
    • DB-322080
    • SCHEMBL1464441
    • DTXSID601007768
    • FILIBUVIR [INN]
    • 6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one
    • CHEBI:177773
    • (6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
    • PF00868554
    • Q24975766
    • 877130-28-4
    • DB11878
    • UNII-198J479Y2L
    • D09616
    • FILIBUVIR [WHO-DD]
    • 2H-Pyran-2-one, 6-cyclopentyl-6-(2-(2,6-diethyl-4-pyridinyl)ethyl)-3-((5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)methyl)-5,6-dihydro-4-hydroxy-, (6R)-
    • MS-29356
    • FILIBUVIR [USAN]
    • NS00073286
    • PF-00868554
    • NCGC00485400-01
    • Inchi: 1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
    • InChI-Schlüssel: SLVAPEZTBDBAPI-GDLZYMKVSA-N
    • Lächelt: C([C@]1(OC(=O)C(CC2N=C3N=C(C=C(N3N=2)C)C)=C(O)C1)C1CCCC1)CC1C=C(CC)N=C(CC)C=1

Berechnete Eigenschaften

  • Genaue Masse: 503.28964006 g/mol
  • Monoisotopenmasse: 503.28964006 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 833
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topologische Polaroberfläche: 103
  • Molekulargewicht: 503.6

Experimentelle Eigenschaften

  • Dichte: 1.29
  • Löslichkeit: DMSO: soluble10mg/mL, clear

Filibuvir Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Lagerzustand:room temp

Filibuvir Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PZ0030-5MG
Filibuvir
877130-28-4
5mg
¥1091.58 2023-09-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PZ0030-25MG
Filibuvir
877130-28-4
25mg
¥4395.7 2023-09-18
ChemScence
CS-0002461-1mg
Filibuvir
877130-28-4 ≥99.0%
1mg
$80.0 2022-04-26
ChemScence
CS-0002461-5mg
Filibuvir
877130-28-4 ≥99.0%
5mg
$240.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56332-1mg
Filibuvir
877130-28-4 98%
1mg
¥1078.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56332-5mg
Filibuvir
877130-28-4 98%
5mg
¥3236.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56332-10mg
Filibuvir
877130-28-4 98%
10mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56332-50mg
Filibuvir
877130-28-4 98%
50mg
¥0.00 2023-09-07
TRC
R272740-1mg
(6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
877130-28-4
1mg
$ 180.00 2022-06-03
TRC
R272740-2.5mg
(6R)-6-Cyclopentyl-6-[2-(2,6-diethyl-4-pyridinyl)ethyl]-3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one
877130-28-4
2.5mg
$ 265.00 2022-06-03

Filibuvir Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Solvents: Acetic acid ,  Methanol ,  Tetrahydrofuran ;  6 h, 40 °C
Referenz
Synthesis of Filibuvir. Part III. Development of a Process for the Reductive Coupling of an Aldehyde and a β-Keto-lactone
Ide, Nathan D.; et al, Organic Process Research & Development, 2014, 18(1), 45-56

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Referenz
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Acetic acid
1.2 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Referenz
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
2.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
2.2 Reagents: Potassium carbonate Solvents: Methanol
3.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
3.2 Reagents: Water ;  30 min, 0 °C
Referenz
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane
2.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
3.2 Reagents: Potassium carbonate Solvents: Methanol
4.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
4.2 Reagents: Water ;  30 min, 0 °C
Referenz
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Water ;  30 min, 0 °C
Referenz
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
1.2 Reagents: Potassium carbonate Solvents: Methanol
2.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
2.2 Reagents: Water ;  30 min, 0 °C
Referenz
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ,  Propylphosphonic anhydride Solvents: Toluene
2.1 Catalysts: Piperidine Solvents: Acetic acid
2.2 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Referenz
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole
2.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
3.2 Reagents: Potassium carbonate Solvents: Methanol
4.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
4.2 Reagents: Water ;  30 min, 0 °C
Referenz
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ;  120 °C
2.1 Reagents: Tetrabutylammonium chloride ,  Methyldicyclohexylamine Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 90 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
3.1 Reagents: 1,1′-Carbonyldiimidazole ,  Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water
3.2 Reagents: Potassium carbonate Solvents: Methanol
4.1 Reagents: Pyridine ,  Borane Solvents: Methanol ;  -25 °C → 0 °C; 3 h, 0 °C
4.2 Reagents: Water ;  30 min, 0 °C
Referenz
Synthetic route optimization of PF-00868554, an HCV polymerase inhibitor in clinical evaluation
Johnson, Sarah; et al, Synlett, 2010, (5), 796-800

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran
1.2 -
2.1 Reagents: Methanesulfonic acid ,  Propylphosphonic anhydride Solvents: Toluene
3.1 Catalysts: Piperidine Solvents: Acetic acid
3.2 Reagents: Hydrogen Catalysts: Palladium
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -30 °C
Referenz
Synthesis of Filibuvir. Part II. Second-Generation Synthesis of a 6,6-Disubstituted 2H-Pyranone via Dieckmann Cyclization of a β-Acetoxy Ester
Peng, Zhihui; et al, Organic Process Research & Development, 2014, 18(1), 36-44

Filibuvir Raw materials

Filibuvir Preparation Products

Filibuvir Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:877130-28-4)Filibuvir
Bestellnummer:A1040125
Bestandsstatus:in Stock
Menge:1mg/5mg/10mg/25mg/50mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:07
Preis ($):166.0/330.0/458.0/746.0/986.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:877130-28-4)Filibuvir
A1040125
Reinheit:99%/99%/99%/99%/99%
Menge:1mg/5mg/10mg/25mg/50mg
Preis ($):166.0/330.0/458.0/746.0/986.0
Email